molecular formula C15H22Cl2N2O B14666019 2-Amino-N,N-di(butan-2-yl)-3,5-dichlorobenzamide CAS No. 41197-74-4

2-Amino-N,N-di(butan-2-yl)-3,5-dichlorobenzamide

Cat. No.: B14666019
CAS No.: 41197-74-4
M. Wt: 317.3 g/mol
InChI Key: IXRAFYMGDCHWCL-UHFFFAOYSA-N
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Description

2-Amino-N,N-di(butan-2-yl)-3,5-dichlorobenzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N,N-di(butan-2-yl)-3,5-dichlorobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dichlorobenzoic acid.

    Amidation Reaction: The 3,5-dichlorobenzoic acid is reacted with butan-2-amine in the presence of a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Automated Systems: Employing automated systems for precise control of reaction conditions.

    Continuous Flow Chemistry: Implementing continuous flow chemistry to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N,N-di(butan-2-yl)-3,5-dichlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiourea.

Major Products Formed

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Amines or alcohols.

    Substitution Products: Compounds with substituted nucleophiles.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-N,N-di(butan-2-yl)-3,5-dichlorobenzamide involves:

    Molecular Targets: Binding to specific receptors or enzymes in biological systems.

    Pathways Involved: Modulating signaling pathways related to its biological activity, such as neurotransmitter pathways in the brain.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-N,N-di(butan-2-yl)-3,5-dichlorobenzamide: Unique due to its specific substituents.

    Other Benzamides: Compounds like sulpiride and metoclopramide, which are used as antipsychotic and antiemetic agents.

Uniqueness

This compound is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to other benzamides.

Properties

CAS No.

41197-74-4

Molecular Formula

C15H22Cl2N2O

Molecular Weight

317.3 g/mol

IUPAC Name

2-amino-N,N-di(butan-2-yl)-3,5-dichlorobenzamide

InChI

InChI=1S/C15H22Cl2N2O/c1-5-9(3)19(10(4)6-2)15(20)12-7-11(16)8-13(17)14(12)18/h7-10H,5-6,18H2,1-4H3

InChI Key

IXRAFYMGDCHWCL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N(C(C)CC)C(=O)C1=C(C(=CC(=C1)Cl)Cl)N

Origin of Product

United States

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